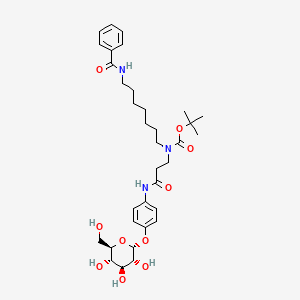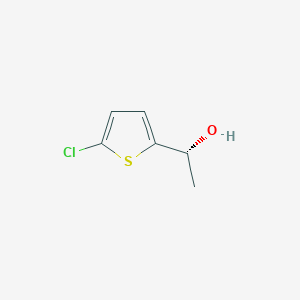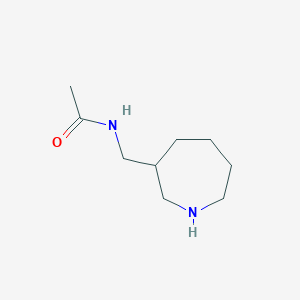![molecular formula C10H8O2S B13170315 1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13170315.png)
1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one is a heterocyclic compound that features both furan and thiophene rings. These rings are fused to an ethanone moiety, making it a unique structure with potential applications in various fields of science and industry. The presence of both oxygen and sulfur heteroatoms in the furan and thiophene rings, respectively, imparts distinct chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-acetylthiophene with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or advanced chromatographic methods to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the furan or thiophene rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan or thiophene derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of both furan and thiophene rings allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
1-(Thiophen-2-yl)ethan-1-one: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
1-(Furan-2-yl)ethan-1-one: Lacks the thiophene ring, which may reduce its potential biological activities.
2-Acetylthiophene: Similar structure but without the furan ring, limiting its applications.
Uniqueness: 1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one is unique due to the presence of both furan and thiophene rings, which impart distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H8O2S |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
1-[3-(furan-2-yl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C10H8O2S/c1-7(11)10-8(4-6-13-10)9-3-2-5-12-9/h2-6H,1H3 |
Clave InChI |
HHQPLXMJSPITQM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CS1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13170232.png)

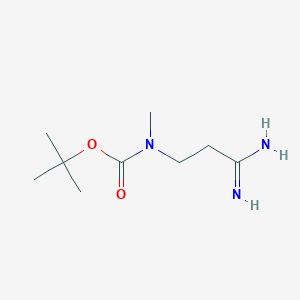
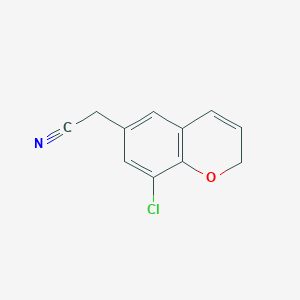
![2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one](/img/structure/B13170246.png)
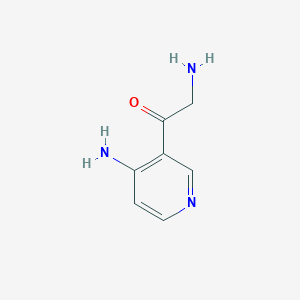


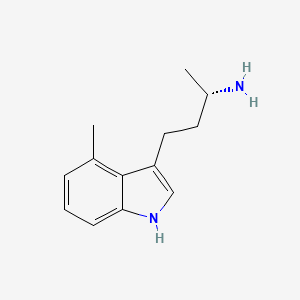
![Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170305.png)
